3-Tert-butyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine
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Overview
Description
3-Tert-butyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridazine ring, a pyrrolidine ring, and a pyridopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridopyrimidine Moiety: This step involves the condensation of 2-methylpyridine with appropriate reagents to form the pyridopyrimidine core.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyridopyrimidine intermediate.
Attachment of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through a cyclization reaction, where the intermediate undergoes intramolecular cyclization under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Tert-butyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug developed by Pfizer, which also contains a pyridopyrimidine moiety.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Uniqueness
3-Tert-butyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects .
Properties
Molecular Formula |
C21H26N6O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C21H26N6O/c1-14-23-17-11-22-9-7-16(17)20(24-14)27-10-8-15(12-27)13-28-19-6-5-18(25-26-19)21(2,3)4/h5-7,9,11,15H,8,10,12-13H2,1-4H3 |
InChI Key |
UWERINZVIYQTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(C3)COC4=NN=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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